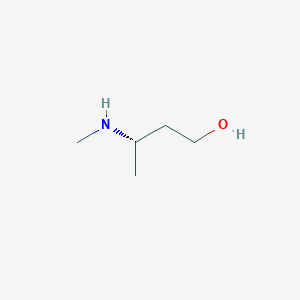
1,5-Difluoro-2-iodo-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Difluoro-2-iodo-3-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with two fluorine atoms, one iodine atom, and one nitro group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-iodo-3-nitrobenzene typically involves the nitration of 1,5-difluoro-2-iodobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Difluoro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Formation of 1,5-difluoro-2-amino-3-nitrobenzene.
Oxidation: Formation of various oxidized derivatives of the nitro group.
Applications De Recherche Scientifique
1,5-Difluoro-2-iodo-3-nitrobenzene is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Difluoro-2-iodo-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Difluoro-2-iodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,5-Difluoro-3-nitrobenzene: Lacks the iodine atom, affecting its substitution reactions.
2-Iodo-3-nitrobenzene: Lacks the fluorine atoms, altering its electronic properties and reactivity.
Uniqueness
1,5-Difluoro-2-iodo-3-nitrobenzene is unique due to the presence of both fluorine and iodine atoms along with the nitro group. This combination of substituents provides a distinct set of chemical properties, making it valuable for specific research applications and synthetic pathways.
Propriétés
Formule moléculaire |
C6H2F2INO2 |
|---|---|
Poids moléculaire |
284.99 g/mol |
Nom IUPAC |
1,5-difluoro-2-iodo-3-nitrobenzene |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Clé InChI |
QPNJINWQPOPBSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13886200.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
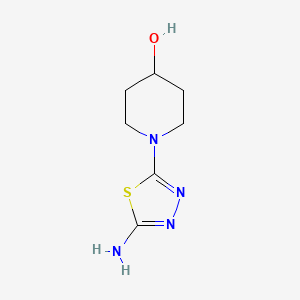
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
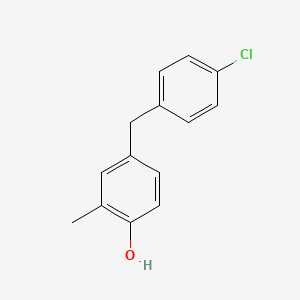
![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
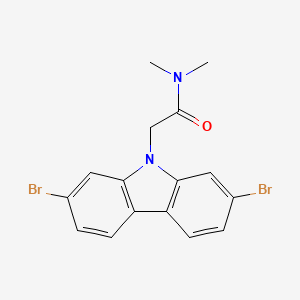

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
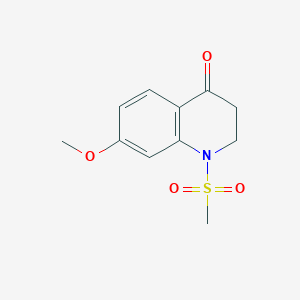
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
